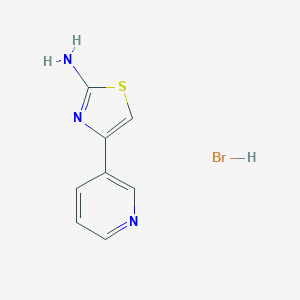

4-(Pyridin-3-yl)thiazol-2-amine hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-pyridin-3-yl-1,3-thiazol-2-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S.BrH/c9-8-11-7(5-12-8)6-2-1-3-10-4-6;/h1-5H,(H2,9,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYPBNJDNPUSRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CSC(=N2)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590824 | |

| Record name | 4-(Pyridin-3-yl)-1,3-thiazol-2-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147311-08-8 | |

| Record name | 4-(Pyridin-3-yl)-1,3-thiazol-2-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 4-(Pyridin-3-yl)thiazol-2-amine Hydrobromide

Executive Summary

4-(Pyridin-3-yl)thiazol-2-amine hydrobromide (CAS: 147311-08-8) is a heteroaromatic scaffold belonging to the "privileged structure" class of 2-aminothiazoles.[1][2] Widely utilized in medicinal chemistry, this compound serves as a critical pharmacophore in the development of kinase inhibitors, adenosine receptor antagonists, and anti-prion agents.

This guide provides a definitive technical analysis of the compound, moving beyond basic identifiers to explore its synthesis via the Hantzsch cyclization, its physicochemical behavior as a hydrobromide salt, and its strategic application in fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Nomenclature and Identifiers

| Property | Detail |

| IUPAC Name | 4-(Pyridin-3-yl)-1,3-thiazol-2-amine hydrobromide |

| Common Name | 4-(3-Pyridyl)thiazol-2-amine HBr |

| CAS Number | 147311-08-8 (Salt); 21223-86-9 (Free Base inferred) |

| Molecular Formula | C₈H₇N₃S[1][2][3][4][5][6][7] · HBr |

| Molecular Weight | 258.14 g/mol (Salt); 177.23 g/mol (Free Base) |

| SMILES | NC1=NC(C2=CC=CN=C2)=CS1.Br |

Physicochemical Properties

The hydrobromide salt form is engineered to overcome the poor aqueous solubility of the free base.[1][2]

| Parameter | Value / Characteristic | Experimental Context |

| Appearance | White to pale beige crystalline solid | Salt formation disrupts the amorphous aggregation often seen in the free base.[1][2] |

| Solubility | Water: >10 mg/mL (Acidic pH)DMSO: SolubleEthanol: Sparingly Soluble | The protonation of the pyridine nitrogen by HBr significantly enhances aqueous solubility compared to the lipophilic free base.[2] |

| Melting Point | 245–250 °C (Decomposes) | High lattice energy typical of hydrobromide salts; indicates high thermal stability.[1][2] |

| pKa (Calc.) | Pyridine N: ~3.5Thiazole N: ~2.5 | The HBr salt is protonated primarily at the pyridine nitrogen, the most basic site.[1] |

| Hygroscopicity | Moderate | Requires storage in desiccated conditions (2–8°C) to prevent deliquescence.[1][2] |

Synthesis & Manufacturing: The Hantzsch Protocol

The industrial and laboratory standard for synthesizing this compound is the Hantzsch Thiazole Synthesis .[1][2] This route is preferred for its atom economy and the ability to form the salt directly in situ.[1][2]

Retrosynthetic Analysis

The synthesis disconnects the thiazole ring into two key precursors:

Reaction Pathway Diagram[1]

Figure 1: The Hantzsch synthesis pathway converting 3-acetylpyridine to the target aminothiazole hydrobromide.[1][2]

Detailed Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

-

3-(Bromoacetyl)pyridine hydrobromide (2.81 g, 10 mmol)

-

Thiourea (0.76 g, 10 mmol)

-

Ethanol (Absolute, 30 mL)

Step-by-Step Methodology:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-(Bromoacetyl)pyridine hydrobromide in 20 mL of ethanol. Note: This starting material is a lachrymator; handle in a fume hood.[1]

-

Addition: Add thiourea (1.0 eq) dissolved in 10 mL of warm ethanol dropwise to the stirring solution.

-

Cyclization: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. The reaction progress can be monitored via TLC (System: 10% MeOH in DCM).[1][2] The spot for the starting bromide will disappear, and a lower Rf spot (amine) will appear.

-

Precipitation: Upon cooling to room temperature, the hydrobromide salt of the product often precipitates spontaneously due to the ionic effect in ethanol.[1]

-

Isolation: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 10 mL) to remove non-polar impurities.[1][2]

-

Purification: Recrystallize from minimal hot methanol/ethanol if high purity (>98%) is required for biological assays.

Critical Troubleshooting:

-

Why HBr? The starting material is often supplied as the HBr salt to prevent self-polymerization.[1][2] The final product naturally isolates as the HBr salt because HBr is generated as a byproduct of the cyclization, maintaining the stoichiometry.

Analytical Characterization

Validating the structure requires distinguishing the regiochemistry (3-pyridyl vs. 4-pyridyl) and the salt form.[1][2]

Proton NMR (DMSO-d6, 400 MHz)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 9.45 | Singlet (br) | 2H | -NH₂ / NH⁺ | Exchangeable protons; broad due to salt formation.[1][2] |

| 9.15 | Singlet | 1H | Py-H2 | Deshielded proton adjacent to Pyridine N. |

| 8.78 | Doublet | 1H | Py-H6 | Protons alpha to the Pyridine N. |

| 8.65 | Doublet | 1H | Py-H4 | Para to the thiazole attachment.[1][2] |

| 7.90 | Multiplet | 1H | Py-H5 | Meta proton.[1][2] |

| 7.60 | Singlet | 1H | Thiazole-H5 | Diagnostic: Characteristic singlet of the thiazole ring.[1][2] |

Mass Spectrometry (LC-MS)[1][2]

-

Ionization Mode: ESI Positive

-

Observed Mass: m/z 178.04 [M+H]⁺ (Calculated for C₈H₈N₃S⁺).[2]

-

Note: The bromide ion (Br⁻) is not observed in positive mode but can be confirmed via elemental analysis or ion chromatography.[1][2]

Biological & Pharmacological Context[1][2][5][11][12][13]

Pharmacophore Utility

The 2-aminothiazole moiety mimics the adenine ring of ATP, making this compound a "privileged scaffold" for competitive inhibition.[1]

-

Kinase Inhibition: The amine group (position 2) and the thiazole nitrogen (position 3) form a donor-acceptor motif that forms hydrogen bonds with the "hinge region" of kinase enzymes (e.g., CDK, GSK-3β).

-

Adenosine Receptors: The 3-pyridyl group provides steric bulk and pi-stacking capability, critical for fitting into the hydrophobic pockets of GPCRs (e.g., A2A receptor antagonists).[1]

Signaling Pathway Interaction

The following diagram illustrates the role of this scaffold in a typical kinase inhibition workflow.

Figure 2: Mechanism of Action (MoA) showing competitive inhibition at the ATP binding site.[1]

Handling and Safety (SDS Highlights)

While valuable, this compound presents specific hazards typical of halogenated heteroaromatics.[1]

-

GHS Classification:

-

Handling Protocol:

References

-

Hantzsch, A. (1881).[1][2][9] "Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak". Justus Liebigs Annalen der Chemie, 215(1), 1–82. (Foundational Chemistry).[1][2]

-

BLD Pharm. (2024).[1][2][3] "Product Datasheet: this compound (CAS 147311-08-8)".

-

Jakopin, Ž. (2020).[1][2][10] "2-Aminothiazoles in drug discovery: Privileged structures or toxicophores?". Chemico-Biological Interactions, 330, 109244.[1]

-

Chibale, K., et al. (2013).[1][2][11] "Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents". Bioorganic & Medicinal Chemistry Letters, 24(6).

-

PubChem. (2025).[1][2][5] "Compound Summary: 4-(Pyridin-2-yl)thiazol-2-amine". (Structural Analog Data).

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-(Pyridin-2-yl)-1,3-thiazol-2-amine | C8H7N3S | CID 1092459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(Pyridin-2-yl)thiazol-2-amine - Lead Sciences [lead-sciences.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 4-(Pyridin-4-yl)-1,3-thiazol-2-amine | C8H7N3S | CID 930237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 10. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 4-(Pyridin-3-yl)thiazol-2-amine Hydrobromide (CAS 1183090-95-0)

Executive Summary: The "Hinge-Binding" Scaffold

4-(Pyridin-3-yl)thiazol-2-amine hydrobromide is a high-value heterocyclic building block in medicinal chemistry, specifically recognized as a "privileged scaffold" for kinase inhibitor discovery. Its structural core—an aminothiazole ring fused with a pyridine moiety—mimics the adenosine triphosphate (ATP) adenine ring, allowing it to function as a potent ATP-competitive inhibitor.

This guide provides a comprehensive technical analysis of this compound, moving beyond basic catalog data to explore its synthesis, mechanistic utility in Fragment-Based Drug Design (FBDD), and handling protocols.

Core Utility

-

Primary Application: Synthesis of Cyclin-Dependent Kinase (CDK) inhibitors and other serine/threonine kinase modulators.

-

Medicinal Chemistry Role: Acts as a bidentate hydrogen bond donor/acceptor motif targeting the "hinge region" of kinase active sites.

-

Salt Form Advantage: The hydrobromide (HBr) salt improves aqueous solubility and crystallinity compared to the free base, facilitating purification and storage.

Chemical Profile & Characterization[1][2][3][4][5][6][7][8]

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1183090-95-0 |

| Molecular Formula | C₈H₈BrN₃S |

| Molecular Weight | 258.14 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Water (moderate); Insoluble in non-polar solvents (Hexane, Et₂O) |

| pKa (Calc) | ~5.3 (Pyridine N), ~2.5 (Thiazole N) |

| H-Bond Donors | 2 (Amino group) |

| H-Bond Acceptors | 3 (Pyridine N, Thiazole N, Thiazole S) |

Synthesis & Manufacturing Protocol

The most robust route to CAS 1183090-95-0 is the Hantzsch Thiazole Synthesis . This condensation reaction between an

Retrosynthetic Analysis

The target molecule is disconnected at the thiazole ring, revealing two key precursors:

-

3-(Bromoacetyl)pyridine (The electrophile)

-

Thiourea (The dinucleophile)

Step-by-Step Experimental Protocol

Note: This protocol describes the synthesis of the HBr salt directly from the hydrobromide salt of the bromoketone precursor to ensure salt consistency.

Reagents:

-

3-(Bromoacetyl)pyridine hydrobromide (1.0 eq)

-

Thiourea (1.1 eq)

-

Ethanol (Absolute, 10 mL/g of substrate)

Workflow:

-

Preparation: Charge a round-bottom flask with 3-(bromoacetyl)pyridine hydrobromide and absolute ethanol. Stir until a suspension forms.

-

Addition: Add thiourea in a single portion. The reaction is often exothermic; ensure temperature monitoring.

-

Cyclization: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

-

Checkpoint: Monitor reaction progress via TLC (Mobile phase: 10% MeOH in DCM). The starting bromide spot (Rf ~0.[1]8) should disappear, and a polar baseline spot (product salt) will appear.

-

-

Precipitation: Cool the reaction mixture to 0°C in an ice bath. The product, this compound, will precipitate as a crystalline solid.

-

Isolation: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2x) and diethyl ether (2x) to remove unreacted thiourea and colored impurities.

-

Drying: Dry under high vacuum at 40°C for 12 hours.

Synthesis Logic Diagram

Caption: The Hantzsch synthesis pathway converting 3-acetylpyridine precursors into the aminothiazole scaffold via alpha-haloketone intermediates.

Pharmacological Potential & Mechanism of Action[9]

The "Hinge Binder" Concept

In the context of kinase inhibition, the 2-aminothiazole moiety is a textbook "hinge binder." Kinases possess an ATP-binding pocket with a specific "hinge" region that connects the N-terminal and C-terminal lobes.

-

Acceptor: The Thiazole Nitrogen (N3) accepts a hydrogen bond from the backbone NH of the kinase hinge residue.

-

Donor: The exocyclic 2-Amino group (NH2) donates a hydrogen bond to the backbone Carbonyl (C=O) of the kinase hinge residue.

-

Vector: The 4-position substitution (Pyridin-3-yl) directs the rest of the molecule into the "solvent-exposed region" or the "gatekeeper" pocket, depending on the specific kinase topology.

Target Specificity

The 3-pyridyl group specifically improves potency against:

-

CDKs (Cyclin-Dependent Kinases): Critical targets in oncology. The basic nitrogen on the pyridine ring can form additional salt bridges with acidic residues (e.g., Asp/Glu) often found near the ATP binding site.

-

Prion Disease: Aminothiazoles have been identified as chaperones that can reduce the accumulation of PrP^Sc (misfolded prion protein).

SAR Logic Diagram

Caption: Structure-Activity Relationship (SAR) map detailing how specific regions of the molecule interact with kinase active sites.

Handling, Safety & Storage

Hydrobromide Salt Specifics

The hydrobromide salt is generally more stable than the free base but requires specific handling:

-

Hygroscopicity: HBr salts can be hygroscopic. Store in a desiccator or under inert gas (Argon/Nitrogen).

-

Acidity: Upon dissolution in water, the compound will generate a weakly acidic solution.

-

Corrosion: Use glass or PTFE equipment; avoid prolonged contact with mild steel due to bromide ion potential for pitting corrosion.

Safety Profile (GHS Classification)

-

Signal Word: WARNING

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin irritation / Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid dust inhalation.

References

-

Hantzsch Thiazole Synthesis Mechanism & Utility

- Source: Organic Chemistry Portal

-

URL:[Link]

-

Aminothiazole Scaffolds in Kinase Inhibition (CDK Focus)

- Source: National Institutes of Health (PMC) - "Thiazole Ring—A Biologically Active Scaffold"

-

URL:[Link]

-

Synthesis of 2-aminothiazole Deriv

- Source: PubMed (Bioorg Med Chem Lett.)

-

URL:[Link]

- Chemical Safety & Properties (BLDpharm C

Sources

Biological Activity of 4-(pyridin-3-yl)thiazol-2-amine Derivatives: A Technical Guide

Executive Summary

The 4-(pyridin-3-yl)thiazol-2-amine scaffold represents a privileged structure in medicinal chemistry, characterized by a thiazole core fused with a primary amine at the C2 position and a pyridine ring at the C4 position.[1] Unlike its 2-pyridyl or 4-pyridyl isomers, the 3-pyridyl moiety offers a unique vector for pi-stacking and hydrogen bonding that avoids steric clashes common in enzyme active sites (specifically kinase hinge regions).[1]

This guide dissects the structural basis of its bioactivity, details its primary therapeutic applications (Kinase Inhibition and Antimicrobial action), and provides validated protocols for synthesis and biological evaluation.

Part 1: Structural Basis of Bioactivity (SAR)[1]

The biological potency of this scaffold is driven by its ability to function as a bidentate ligand. In the context of ATP-competitive inhibition, the thiazole-2-amine motif mimics the adenine ring of ATP.[1]

The "Hinge-Binding" Pharmacophore[1]

-

Thiazole Nitrogen (N3): Acts as a Hydrogen Bond Acceptor (HBA).[1]

-

C2-Amine (-NH2): Acts as a Hydrogen Bond Donor (HBD).[1]

-

3-Pyridyl Ring: Provides lipophilic contacts and, crucially, positions the pyridine nitrogen to interact with specific residues (e.g., Lysine catalytic triads) or water networks within the binding pocket.

Graphviz Visualization: SAR & Hinge Binding Mode

The following diagram illustrates the interaction between the scaffold and a theoretical kinase hinge region.

Figure 1: Pharmacophore map showing the bidentate hydrogen bonding mode (green dashed line) essential for kinase affinity.[1]

Part 2: Therapeutic Applications[1][2]

Oncology: Kinase Inhibition (CDK, VEGFR, PI3K)

The most significant application of this scaffold is in the inhibition of Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptors (VEGFR).

-

Mechanism: The molecule acts as a Type I ATP-competitive inhibitor.[1]

-

Selectivity: The 3-pyridyl geometry allows the molecule to fit into the "gatekeeper" region of kinases like CDK2 and CDK9 , which regulate cell cycle progression and transcription.

-

Recent Data: Derivatives have shown nanomolar potency against PIKfyve , a lipid kinase involved in autophagy and viral trafficking [1].

Infectious Disease: Antimicrobial & Antiparasitic[1][3]

-

Target: Toxoplasma gondii Calcium-Dependent Protein Kinase 1 (TgCDPK1).[1]

-

Mechanism: Unlike human kinases, TgCDPK1 has a small "gatekeeper" residue (Glycine), allowing bulky 4-(pyridin-3-yl)thiazol-2-amine derivatives to bind selectively, sparing human kinases.[1]

-

Antibacterial: Derivatives exhibit activity against MRSA by inhibiting DNA Gyrase B, where the pyridine nitrogen interacts with the ATPase domain [2].

Comparative Potency Data

The table below summarizes typical IC50 ranges for optimized derivatives against key targets.

| Target | Disease Indication | Typical IC50 (nM) | Key Structural Feature |

| CDK2/CyclinE | Cancer (Solid Tumors) | 15 - 50 | 2-amine acylation increases potency |

| VEGFR-2 (KDR) | Angiogenesis | 40 - 100 | 3-pyridyl pi-stacking is critical |

| TgCDPK1 | Toxoplasmosis | < 10 | Bulky substituent at C5 of thiazole |

| DNA Gyrase | Bacterial Infection | 500 - 1200 | Free amine required for H-bonding |

Part 3: Synthesis (The Hantzsch Protocol)[1]

The most robust method for generating this scaffold is the Hantzsch Thiazole Synthesis . This self-validating protocol ensures high regioselectivity.[1]

Reaction Workflow

-

Precursor: 3-Acetylpyridine is brominated to form 3-(2-bromoacetyl)pyridine.[1]

-

Cyclization: Condensation with thiourea (or N-substituted thiourea) in refluxing ethanol.[1]

-

Purification: The product precipitates as a hydrobromide salt, ensuring easy isolation.

Figure 2: Hantzsch synthesis pathway.[1] The reaction is driven by the nucleophilic attack of sulfur on the alpha-haloketone.[1]

Part 4: Experimental Protocols

Protocol A: Radiometric Kinase Assay (Gold Standard)

Why this protocol? Fluorescence assays often suffer from interference by the pyridine ring (quenching/autofluorescence). Radiometric assays (

Materials:

-

Recombinant Kinase (e.g., CDK2/CyclinE).

-

Substrate: Histone H1.

- P-ATP (Specific activity ~10 µCi/µl).[1]

-

P81 Phosphocellulose paper.

Step-by-Step Methodology:

-

Preparation: Dilute compounds in 100% DMSO. Final DMSO concentration in assay must be <1% to prevent enzyme denaturation.

-

Master Mix: Prepare kinase buffer (20 mM MOPS pH 7.2, 25 mM

-glycerophosphate, 5 mM EGTA, 1 mM DTT, 1 mM NaVO -

Incubation: Mix 10 µL kinase solution + 5 µL compound. Incubate for 15 minutes at room temperature (Critical: allows compound to reach equilibrium with the hinge region).

-

Initiation: Add 10 µL ATP/Substrate mix.

-

Reaction: Incubate for 30 minutes at 30°C.

-

Termination: Spot 20 µL onto P81 paper.

-

Wash: Wash filters 3x with 0.75% Phosphoric acid (removes unreacted ATP).

-

Quantification: Scintillation counting.

Protocol B: Minimum Inhibitory Concentration (MIC) - Broth Microdilution

Why this protocol? Standardizes the antimicrobial potential against CLSI guidelines.

Step-by-Step Methodology:

-

Inoculum: Prepare bacterial suspension (e.g., S. aureus) adjusted to 0.5 McFarland standard (

CFU/mL). -

Dilution: Dilute inoculum 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Plate Setup: Use a 96-well sterile plate. Add 100 µL of broth containing serial dilutions of the 4-(pyridin-3-yl)thiazol-2-amine derivative (Range: 64 µg/mL to 0.125 µg/mL).

-

Control: Include Growth Control (Bacteria + DMSO) and Sterility Control (Broth only).[1]

-

Incubation: 16–20 hours at 37°C.

-

Readout: The MIC is the lowest concentration with no visible turbidity .

-

Validation: Add 20 µL Resazurin dye. Blue = No growth (Valid Inhibition); Pink = Growth (Failure).[1]

Part 5: Future Directions & Signaling Pathways

The future of this scaffold lies in PROTACs (Proteolysis Targeting Chimeras) .[1] The amine handle at position 2 is an ideal attachment point for linkers to recruit E3 ligases, degrading the target kinase rather than just inhibiting it.

Pathway: PI3K/Akt/mTOR Signaling

Inhibition of upstream kinases by this scaffold impacts the following survival pathway:

Figure 3: Downstream effects of kinase inhibition.[1] 4-(pyridin-3-yl)thiazol-2-amine derivatives targeting PI3K or upstream RTKs reduce Akt phosphorylation, lifting the suppression of apoptosis.[1]

References

-

Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Source: MDPI (Molecules), 2021. URL:[Link][1]

-

Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives. Source: NIH (PubMed Central), 2021. URL:[Link]

-

The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Source: Bioorganic & Medicinal Chemistry Letters, 2004.[2][3] URL:[Link]

-

Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Source: NIH (PubMed Central), 2010. URL:[Link][1]

-

Design, Synthesis and Multitarget Biological Evaluation of Benzoylthiourea Compounds. Source: ACS Omega, 2023. URL:[Link][1]

Sources

Antimicrobial Properties of Pyridyl-Substituted Thiazoles: A Technical Guide

Executive Summary

The rapid escalation of Multi-Drug Resistant (MDR) pathogens, particularly the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), necessitates the development of novel pharmacophores. Pyridyl-substituted thiazoles represent a high-potential scaffold in this domain.

This guide analyzes the hybrid pharmacophore strategy, combining the lipophilic, membrane-penetrating properties of the thiazole ring with the hydrogen-bonding capacity of the pyridine nucleus. We explore the synthesis, Structure-Activity Relationship (SAR), and the primary mechanism of action—inhibition of bacterial DNA Gyrase B (GyrB)—providing a reproducible roadmap for researchers.

The Pharmacophore Rationale

The efficacy of pyridyl-substituted thiazoles stems from the synergistic fusion of two bioactive heterocycles:

-

The Thiazole Core: Historically validated in penicillins and cephalosporins, the thiazole ring acts as a bio-isostere of the imidazole ring. It facilitates

stacking interactions with aromatic residues (e.g., Trp, Phe, Tyr) in the active sites of bacterial enzymes. -

The Pyridine Substituent: The nitrogen atom in the pyridine ring serves as a crucial hydrogen bond acceptor. Depending on its position (2-, 3-, or 4-pyridyl), it modulates the electronic density of the system, influencing binding affinity to the ATPase domain of DNA gyrase.

Synthetic Pathway: The Hantzsch Protocol[1][2]

The most robust method for generating pyridyl-substituted thiazoles is the Hantzsch Thiazole Synthesis . This condensation reaction between a thioamide (derived from pyridine) and an

Reaction Mechanism Visualization

Figure 1: The Hantzsch synthesis pathway involving S-alkylation followed by intramolecular cyclization and dehydration.

Validated Experimental Protocol

Objective: Synthesis of 4-(4-fluorophenyl)-2-(3-pyridyl)thiazole. Rationale: The 3-pyridyl position often balances solubility with binding affinity, while the 4-fluoro substituent enhances metabolic stability (blocking P450 oxidation).

Reagents:

-

Thionicotinamide (1.0 eq)

-

2-Bromo-4'-fluoroacetophenone (1.0 eq)

-

Absolute Ethanol (Solvent)

-

Ammonia solution (25%) or Sodium Carbonate (Base)

Step-by-Step Procedure:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 mmol of Thionicotinamide in 20 mL of absolute ethanol.

-

Addition: Add 5.0 mmol of 2-Bromo-4'-fluoroacetophenone dropwise at room temperature.

-

Reflux: Equip with a condenser and reflux the mixture for 2–4 hours.

-

Self-Validation Check: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The reaction is complete only when the starting material spot disappears.

-

-

Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the thiazole may precipitate.[1]

-

Neutralization: Pour the mixture into ice-cold water (50 mL) and neutralize with 10% ammonium hydroxide or sodium carbonate solution until pH 8–9. This liberates the free base.

-

Isolation: Filter the resulting solid precipitate under vacuum.

-

Purification: Recrystallize from hot ethanol/DMF mixtures to obtain pure crystals.

-

Purity Check: Sharp melting point range (±1°C) and single spot on TLC.

-

Structure-Activity Relationship (SAR)[3][4][5][6][7]

The antimicrobial potency is strictly governed by the substitution pattern. The table below summarizes the consensus from recent medicinal chemistry literature regarding the pyridyl-thiazole scaffold.

| Structural Modification | Position | Effect on Activity | Mechanistic Insight |

| Pyridine Position | 3-Pyridyl | High | Optimal geometric fit for hydrogen bonding with Asp73 in GyrB. |

| 4-Pyridyl | Moderate/High | Often exhibits better antioxidant properties; good for Gram-negatives. | |

| 2-Pyridyl | Low/Moderate | Steric hindrance often interferes with active site binding. | |

| Thiazole C-4 Substituent | Phenyl-F (para) | Increased | Fluorine increases lipophilicity and metabolic stability. |

| Phenyl-OH | Moderate | Increases polarity but may reduce membrane permeability. | |

| Methyl | Low | Insufficient hydrophobic interaction surface. | |

| Thiazole C-5 Substituent | Hydrogen | Neutral | Standard baseline. |

| Acetyl/Ester | Variable | Electron-withdrawing groups here can alter the pKa of the thiazole nitrogen. |

Mechanism of Action: DNA Gyrase Inhibition[8]

Pyridyl-substituted thiazoles primarily target DNA Gyrase B (GyrB) , an essential bacterial enzyme responsible for introducing negative supercoils into DNA during replication. Unlike fluoroquinolones (which target the GyrA cleavage complex), these thiazoles typically target the ATPase domain of GyrB, acting as competitive inhibitors of ATP.

Mechanistic Pathway

Figure 2: Competitive inhibition of the GyrB ATPase domain prevents DNA supercoiling, leading to bacterial cell death.

Biological Evaluation Protocol

To validate the antimicrobial claims, a Broth Microdilution Assay is required. This protocol integrates a resazurin dye step for visual self-validation, eliminating ambiguity in turbidity readings.

Standard: CLSI (Clinical and Laboratory Standards Institute) Guidelines.

Reagents:

-

Muller-Hinton Broth (MHB).

-

Resazurin sodium salt (0.015% w/v solution).

-

Negative Control: DMSO (Solvent).

Protocol:

-

Inoculum Prep: Adjust bacterial culture (e.g., S. aureus ATCC 29213) to

CFU/mL (0.5 McFarland standard diluted 1:100). -

Plate Setup: Use a 96-well plate.

-

Add 100 µL of MHB to all wells.

-

Add 100 µL of the test compound (dissolved in DMSO) to Column 1.

-

Perform serial 2-fold dilutions from Column 1 to 10.

-

-

Inoculation: Add 100 µL of bacterial suspension to columns 1–11.

-

Column 11: Growth Control (Bacteria + Broth + DMSO).

-

Column 12: Sterility Control (Broth only).

-

-

Incubation: Incubate at 37°C for 18–24 hours.

-

Visualization (The Validator): Add 30 µL of Resazurin solution to each well and incubate for 2–4 hours.

-

Blue Color: No bacterial growth (Inhibition).

-

Pink Color: Active bacterial growth (Resazurin reduced to Resorufin).

-

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration well that remains blue .

References

-

Bondock, S., et al. (2013). Synthesis of some new 2-(3-pyridyl)-4,5-disubstituted thiazoles as potent antimicrobial agents.[4] European Journal of Medicinal Chemistry.

-

Tay, F., et al. (2020). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Brazilian Journal of Pharmaceutical Sciences.

-

BenchChem Protocols. Hantzsch Thiazole Synthesis for the Preparation of N-containing Heterocycles.

-

Lv, M., et al. (2020). Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation. European Journal of Medicinal Chemistry.

-

Fishwick, C.W.G., et al. (2014). Pyridine-3-carboxamide-6-yl-ureas as novel inhibitors of bacterial DNA gyrase: structure based design, synthesis, SAR and antimicrobial activity.[5] European Journal of Medicinal Chemistry.

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. hospitalpharmajournal.com [hospitalpharmajournal.com]

- 4. Synthesis of some new 2-(3-pyridyl)-4,5-disubstituted thiazoles as potent antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyridine-3-carboxamide-6-yl-ureas as novel inhibitors of bacterial DNA gyrase: structure based design, synthesis, SAR and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Kinase Inhibitor 4-(pyridin-3-yl)thiazol-2-amine hydrobromide

A Guide for Researchers in Drug Discovery

These application notes provide a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on establishing a robust biochemical kinase assay for the small molecule inhibitor, 4-(pyridin-3-yl)thiazol-2-amine hydrobromide. This document is designed to be a self-validating system, explaining the causality behind experimental choices to ensure technical accuracy and trustworthy results.

Introduction: The Therapeutic Potential of Targeting Kinases

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes.[1] Their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders, making them attractive targets for therapeutic intervention.[1] The aminothiazole scaffold, a core component of this compound, is a privileged structure in medicinal chemistry, known to interact with the ATP-binding site of various kinases.[2][3][4]

While the specific kinase targets of this compound may not be extensively documented, its structural similarity to known kinase inhibitors suggests potential activity against various kinase families. Notably, related pyridinyl-thiazole and pyridinyl-pyrazole structures have shown inhibitory activity against kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), also known as KDR, and c-Jun N-terminal kinase (JNK).[1][3][4] Furthermore, the broader class of heterocyclic compounds containing pyridine and thiazole moieties has been explored for the inhibition of Cyclin-Dependent Kinases (CDKs).[5][6][7]

Given the crucial role of CDKs in cell cycle regulation and transcription, and their validation as therapeutic targets, this guide will focus on establishing a primary biochemical assay against Cyclin-Dependent Kinase 8 (CDK8) in complex with its regulatory partner, Cyclin C (CycC) . CDK8 is a key component of the Mediator complex, a transcriptional co-regulator, and its inhibition has shown promise in various cancer models.[6][7][8][9] This protocol provides a robust framework that can be readily adapted to screen this compound against a wider panel of kinases.

Assay Principle: Luminescence-Based Detection of Kinase Activity

The protocol detailed below utilizes a luminescence-based assay to quantify the enzymatic activity of CDK8/CycC. This method relies on the quantification of ATP remaining in the reaction mixture after the kinase-catalyzed phosphorylation of a substrate. The amount of ATP consumed is directly proportional to the kinase activity.

The assay is performed in two steps. First, the kinase reaction is carried out in the presence of the test compound. The reaction is then stopped, and a reagent is added to deplete the remaining ATP. In the second step, a detection reagent is added to convert the generated ADP back to ATP, which then drives a luciferase-catalyzed reaction that produces a luminescent signal. The intensity of the light produced is directly proportional to the amount of ADP generated, and thus to the kinase activity. Inhibition of the kinase results in a decrease in the luminescent signal.

Figure 1: Workflow of the luminescence-based kinase assay.

Experimental Protocol: Biochemical Assay for CDK8/CycC Kinase

This protocol is designed for a 96-well plate format but can be adapted for 384-well plates.

I. Materials and Reagents

| Reagent | Supplier | Catalog No. (Example) | Storage |

| Recombinant Human CDK8/CycC | BPS Bioscience | 79334 | -80°C |

| Kinase Substrate Peptide | BPS Bioscience | 79604 | -80°C |

| ATP (10 mM) | Promega | V6930 (part of kit) | -20°C |

| ADP-Glo™ Kinase Assay Kit | Promega | V6930 | -20°C (protect from light) |

| This compound | Varies | N/A | Room Temperature (as per supplier) |

| Staurosporine (Positive Control) | Sigma-Aldrich | S4400 | -20°C |

| Kinase Assay Buffer (5X) | BPS Bioscience | 79334 (part of kit) | 4°C |

| DMSO, anhydrous | Sigma-Aldrich | D2650 | Room Temperature |

| Nuclease-free water | Varies | N/A | Room Temperature |

| White, opaque 96-well plates | Corning | 3917 | Room Temperature |

II. Reagent Preparation

A. 1X Kinase Assay Buffer: Prepare the required volume of 1X Kinase Assay Buffer by diluting the 5X stock with nuclease-free water. For example, to prepare 10 mL of 1X buffer, mix 2 mL of 5X buffer with 8 mL of nuclease-free water. Keep on ice.

B. Test Compound (this compound) Dilutions:

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Perform a serial dilution of the stock solution in 100% DMSO to obtain a range of concentrations (e.g., 10-point, 3-fold serial dilution starting from 1 mM). This will be the 100X concentrated series.

-

Prepare a 4X working solution of each compound concentration by diluting the 100X series 1:25 in 1X Kinase Assay Buffer. For example, add 2 µL of the 100X compound stock to 48 µL of 1X Kinase Assay Buffer.

C. Positive Control (Staurosporine) Dilutions: Prepare a 10 µM stock solution of Staurosporine in 100% DMSO. Perform serial dilutions and prepare 4X working solutions as described for the test compound.

D. 4X ATP Solution: Prepare a 4X ATP working solution at the desired final concentration (typically at the Km for ATP of the kinase). For CDK8/CycC, a final concentration of 10 µM ATP is a good starting point. Therefore, prepare a 40 µM ATP solution in 1X Kinase Assay Buffer.

E. 2X Kinase/Substrate Master Mix: Prepare a master mix containing the CDK8/CycC enzyme and its substrate. The final concentration of the enzyme should be empirically determined to yield a robust signal-to-background ratio. A starting concentration of 2-5 ng/µL for CDK8/CycC is recommended. The final substrate concentration should also be at or near its Km.

-

For a 96-well plate, prepare enough master mix for ~100 reactions.

-

Example for 100 reactions (final volume per well is 20 µL, so 2X master mix is added at 10 µL/well):

-

1X Kinase Assay Buffer: 980 µL

-

CDK8/CycC (e.g., 50 ng/µL stock): 20 µL (for a final concentration of 5 ng/µL)

-

Substrate (e.g., 1 mg/mL stock): to desired final concentration.

-

III. Assay Procedure

-

Compound Addition: Add 5 µL of the 4X test compound dilutions or 4X positive control dilutions to the wells of a white, opaque 96-well plate. For control wells, add 5 µL of 1X Kinase Assay Buffer with the same percentage of DMSO as the compound wells.

-

"No Inhibitor" (100% activity) control: 1X Kinase Assay Buffer + DMSO.

-

"No Enzyme" (0% activity) control: 1X Kinase Assay Buffer + DMSO.

-

-

Kinase/Substrate Addition: Add 10 µL of the 2X Kinase/Substrate Master Mix to all wells except the "No Enzyme" control wells. To the "No Enzyme" control wells, add 10 µL of 1X Kinase Assay Buffer containing only the substrate.

-

Initiate Kinase Reaction: Add 5 µL of the 4X ATP solution to all wells to start the reaction. The final reaction volume is 20 µL.

-

Incubation: Mix the plate gently on a plate shaker for 30 seconds. Incubate the plate at 30°C for 60 minutes.

-

Stop Reaction and Detect Signal:

-

Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.

-

Add 20 µL of ADP-Glo™ Reagent to each well. Mix gently and incubate at room temperature for 40 minutes.

-

Add 40 µL of Kinase Detection Reagent to each well. Mix gently and incubate at room temperature for 30 minutes.

-

-

Read Luminescence: Measure the luminescence signal using a plate reader.

IV. Data Analysis and Interpretation

-

Calculate Percentage of Inhibition:

-

Subtract the average luminescence signal of the "No Enzyme" control from all other data points.

-

Calculate the percentage of inhibition for each compound concentration using the following formula:

% Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_NoInhibitor))

-

-

Determine IC50 Value:

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

-

Figure 2: Data analysis workflow for determining IC50.

V. A Self-Validating System: Ensuring Trustworthiness

The robustness of this protocol is ensured by the inclusion of critical controls:

-

No Enzyme Control: This control establishes the background signal of the assay and is essential for accurate data normalization.

-

No Inhibitor (DMSO) Control: This represents 100% kinase activity and serves as the reference for calculating the percentage of inhibition.

-

Positive Control Inhibitor (Staurosporine): A known, potent, and broad-spectrum kinase inhibitor. Including a positive control with a known IC50 for the target kinase validates the assay's performance and sensitivity.

By consistently including these controls, researchers can have high confidence in the generated data and its interpretation.

References

- Vertex AI Search. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.

- MDPI. Mechanism of Action of Thiazolidin-2,4-dione.

-

CymitQuimica. CAS 112342-72-0: 6-Bromo[1][2]thiazolo[4,5-b]pyrazin-2-amine. Available at:

- BLDpharm. 147311-08-8|this compound.

- Sigma-Aldrich. (4-(4-F-PH)-3-PH-3H-THIAZOL-2-YLIDENE)-PH-AMINE, HYDROBROMIDE.

- Sigma-Aldrich. (4-(4-F-PH)-3-PH-3H-THIAZOL-2-YLIDENE)-PH-AMINE, HYDROBROMIDE AldrichCPR.

- PubMed. Potent N-(1,3-thiazol-2-yl)pyridin-2-amine vascular endothelial growth factor receptor tyrosine kinase inhibitors with excellent pharmacokinetics and low affinity for the hERG ion channel.

- Thermo Fisher Scientific. LanthaScreen® Eu Kinase Binding Assay for CDK8/cyclin C.

- PubChem. 4-(Pyridin-2-yl)-1,3-thiazol-2-amine.

- MOLBASE. N-(pyridin-3-yl)thiazol-2-amine hydrobromide.

- PubMed Central. Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections.

- BPS Bioscience. Chemi-Verse™ CDK8/Cyclin C Kinase Assay Kit.

- ResearchGate. SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF NOVEL PYRAZOLO[3,4-b]PYRIDINES AND THEIR SPIRO-HETEROCYCLIC DERIVATIVE.

- MDPI. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C.

- PubMed Central. Structure–kinetic relationship study of CDK8/CycC specific compounds.

- ACS Publications. Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent.

- PNAS. Inhibition of CDK8/19 Mediator kinase potentiates HER2-targeting drugs and bypasses resistance to these agents in vitro and in vivo.

- Reaction Biology. CDK8/CycC Kinase Activity Assay Service.

- Oxford Academic. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins.

- The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase.

- bioRxiv. MTBP allosterically activates Cdk8-CycC kinase activity.

-

Beilstein Journals. Synthesis and biological profile of 2,3-dihydro[1][2]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. Available at:

-

MDPI. 6-Nitro-4H-benzo[d][1][2]thiazin-2-amine. Available at:

- Frontiers. Inhibition of Cdk8/Cdk19 Activity Promotes Treg Cell Differentiation and Suppresses Autoimmune Diseases.

- MDPI. The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of Resistance to EGFR-Targeting Drugs.

Sources

- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 112342-72-0: 6-Bromo[1,3]thiazolo[4,5-b]pyrazin-2-amine [cymitquimica.com]

- 3. Potent N-(1,3-thiazol-2-yl)pyridin-2-amine vascular endothelial growth factor receptor tyrosine kinase inhibitors with excellent pharmacokinetics and low affinity for the hERG ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure–kinetic relationship study of CDK8/CycC specific compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. academic.oup.com [academic.oup.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. mdpi.com [mdpi.com]

analytical methods for 4-(pyridin-3-yl)thiazol-2-amine hydrobromide characterization

[1]

Introduction & Application Scope

4-(pyridin-3-yl)thiazol-2-amine hydrobromide (CAS: 147311-08-8) is a critical heterocyclic building block utilized in the synthesis of cyclin-dependent kinase (CDK) inhibitors and other small molecule therapeutics.[1] Its structure combines a basic pyridine ring with an aminothiazole moiety, creating specific challenges in purification and characterization due to its polarity, basicity, and potential for tautomerism.[2]

This Application Note provides a validated, multi-modal analytical framework for the rigorous characterization of this compound. Unlike generic protocols, this guide addresses the specific "salt-form" challenges—distinguishing the hydrobromide counter-ion stoichiometry and ensuring the absence of Hantzsch synthesis byproducts like thiourea and

Chemical Identity & Properties

| Parameter | Specification |

| IUPAC Name | 4-(pyridin-3-yl)-1,3-thiazol-2-amine hydrobromide |

| Molecular Formula | |

| Molecular Weight | 258.14 g/mol (Salt); 177.23 g/mol (Free Base) |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Water (pH dependent); Insoluble in non-polar solvents |

| pKa (Calc) | ~5.2 (Pyridine N), ~2.5 (Thiazole N) |

Synthesis Pathway & Impurity Logic

Understanding the synthesis is prerequisite to effective analysis.[1] This compound is typically synthesized via the Hantzsch Thiazole Synthesis , condensing 3-(2-bromoacetyl)pyridine with thiourea.[1]

Figure 1: Hantzsch synthesis pathway highlighting critical process impurities (Thiourea and Bromoketones) that must be tracked by HPLC.

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Determination of Purity and Assay.[1] Challenge: The compound contains two basic nitrogen atoms. Standard C18 methods at neutral pH may result in severe peak tailing due to silanol interactions.[1] Solution: Use of a low pH buffer (pH 2.[1]5) to protonate all basic sites, ensuring sharp peak shape and consistent retention.

Chromatographic Conditions

| Parameter | Setting |

| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 2.5 |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Detection | UV @ 265 nm (λmax of aminothiazole) |

| Injection Vol | 5 µL |

| Diluent | Water:Acetonitrile (90:10 v/v) |

Gradient Table

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Isocratic Hold (Thiourea elution) |

| 15.0 | 40 | 60 | Linear Gradient |

| 18.0 | 40 | 60 | Wash |

| 18.1 | 95 | 5 | Re-equilibration |

| 23.0 | 95 | 5 | End |

System Suitability Criteria:

Protocol B: Spectroscopic Identification (NMR & MS)

Objective: Structural confirmation and salt verification.[1]

1H NMR Spectroscopy

Solvent: DMSO-d6 (The HBr salt is sparingly soluble in

Expected Signals & Assignments:

- 9.15 (d, 1H, J=2.0 Hz): Pyridine H-2 (Deshielded by ring nitrogen).

- 8.65 (dd, 1H, J=5.0, 1.5 Hz): Pyridine H-6.[1][2]

- 8.40 (dt, 1H, J=8.0, 2.0 Hz): Pyridine H-4.

- 7.75 (dd, 1H, J=8.0, 5.0 Hz): Pyridine H-5.

- 7.45 (s, 1H): Thiazole H-5 (Characteristic singlet).[1][2]

-

8.50 - 9.50 (br s, 3H):

Mass Spectrometry (ESI+)[1][2]

Protocol C: Counter-Ion Quantification (Bromide)

Objective: To confirm the salt stoichiometry (Monohydrobromide vs. Dihydrobromide) and calculate the "As Is" purity.

Method: Argentometric Titration

This method is absolute and does not rely on reference standards.[1]

Analytical Decision Workflow

This diagram illustrates the logical flow for releasing a batch of material, ensuring no step is skipped.

Figure 2: Step-by-step decision tree for analytical batch release.

References

-

Potts, K. T., et al. (1977).[1][2] 1,2,4-Triazoles.[1][2][3][4] XXXVI. Synthesis of 2-amino-4-arylthiazoles. Journal of Organic Chemistry. (General reference for Hantzsch thiazole synthesis conditions).

-

Agilent Technologies. (2023).[1] Analysis of Basic Compounds using Low pH Mobile Phases. Application Note 5990-XXXX.[1] (General reference for HPLC buffer selection for basic heterocycles).

-

PubChem. (2025).[1] 4-(pyridin-2-yl)-1,3-thiazol-2-amine Compound Summary. Retrieved from [Link] (Structural analog data).[1][2]

Sources

- 1. 4-(Pyridin-2-yl)-1,3-thiazol-2-amine | C8H7N3S | CID 1092459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rkmmanr.org [rkmmanr.org]

- 4. 4-(Pyridin-4-yl)thiazol-2-amine as an efficient non-toxic inhibitor for mild steel in hydrochloric acid solutions - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Note: Pharmacological Profiling & Efficacy Evaluation of 4-(pyridin-3-yl)thiazol-2-amine Hydrobromide

Executive Summary & Mechanism of Action

4-(pyridin-3-yl)thiazol-2-amine is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for numerous ATP-competitive kinase inhibitors (e.g., CDK4/6 and VEGFR inhibitors) and antimicrobial agents. The hydrobromide (HBr) salt form is utilized to enhance aqueous solubility during initial stock preparation, though careful pH buffering is required during assay execution.

This guide provides a rigorous experimental framework to evaluate the efficacy of this compound. Unlike optimized clinical candidates, this molecule often acts as a fragment or lead structure . Therefore, experimental design must account for moderate potency ranges (micromolar IC₅₀s) and requires high-sensitivity assays to distinguish true signal from noise.

Mechanistic Hypothesis

The 2-aminothiazole moiety functions as a bidentate hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP. It typically binds to the "hinge region" of kinase enzymes.

-

Primary Target Class: Serine/Threonine Kinases (CDKs) and Tyrosine Kinases (VEGFR).

-

Secondary Activity: Bacterial DNA gyrase inhibition (antimicrobial potential).

Experimental Design Strategy

To validate efficacy, we employ a Tiered Screening Approach designed to establish causality between compound treatment and biological phenotype.

Workflow Visualization

The following diagram outlines the logical flow from compound preparation to mechanistic validation.

Caption: Tiered experimental workflow for validating 4-(pyridin-3-yl)thiazol-2-amine efficacy, moving from cell-free systems to functional cellular phenotypes.

Material Preparation & Handling

Critical Consideration: The hydrobromide salt is acidic. Direct addition to unbuffered cell media can cause pH shifts that mimic toxicity.

Protocol: Stock Solution Preparation

-

Weighing: Weigh 10 mg of 4-(pyridin-3-yl)thiazol-2-amine HBr.

-

Solvent: Dissolve in 100% anhydrous DMSO to achieve a 50 mM stock .

-

Note: Avoid water for the master stock to prevent hydrolysis or precipitation over time.

-

-

Sonicate: Sonicate for 5 minutes at room temperature to ensure complete solubilization.

-

Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Stable for 3 months.

Tier 1: Biochemical Kinase Assay (ADP-Glo™)

This assay measures the compound's ability to compete with ATP for the kinase active site. We will use CDK2/CyclinE as a representative target given the scaffold's affinity for CDKs.

Rationale

Direct biochemical assays eliminate cellular permeability variables, providing a "pure" measure of binding affinity.

Protocol Steps

-

Reagent Prep: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

-

Compound Dilution:

-

Prepare a 10-point dose-response curve in DMSO (Start: 100 µM, Dilution factor: 3).

-

Dilute 1:25 into Kinase Buffer (4% DMSO final).

-

-

Enzyme Reaction:

-

Add 2 µL of Compound (or DMSO control) to a 384-well white plate.

-

Add 4 µL of CDK2/CyclinE enzyme (0.5 ng/µL). Incubate 10 min at RT.

-

Add 4 µL of Substrate Mix (0.1 mg/mL Histone H1 + 50 µM ATP).

-

Final Volume: 10 µL. Final DMSO: 1%.

-

Incubate at RT for 60 minutes.

-

-

Detection:

-

Add 10 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

-

Add 20 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.

-

-

Read: Measure Luminescence on a multimode plate reader (e.g., EnVision).

Acceptance Criteria:

-

Z-Factor: > 0.5

-

Signal-to-Background (S/B): > 10

-

Reference Control: Staurosporine (Expected IC₅₀ < 10 nM).

Tier 2: Cellular Efficacy (CellTiter-Glo®)

Once intrinsic inhibition is confirmed, we test if the compound permeates the cell membrane and inhibits proliferation.

Cell Line Selection

-

MCF-7 (Breast Cancer): High dependency on CDK4/6 and CDK2.

-

HUVEC (Endothelial): Sensitive to VEGFR inhibition (if investigating anti-angiogenic properties).

Protocol Steps

-

Seeding: Seed MCF-7 cells at 3,000 cells/well in 96-well opaque plates. Incubate 24h for attachment.

-

Treatment:

-

Prepare compound dilutions in culture media (DMEM + 10% FBS).

-

Crucial Step: Neutralize the HBr salt effect by ensuring the media contains HEPES (25 mM) or similar buffer, though the high dilution usually mitigates acidity.

-

Treat cells for 72 hours .

-

-

Readout:

-

Equilibrate plate to RT (30 min).

-

Add 100 µL CellTiter-Glo® reagent. Shake 2 min.

-

Incubate 10 min (stabilize signal).

-

Measure Luminescence.

-

Tier 3: Mechanistic Validation (Target Engagement)

To prove the observed cell death is due to kinase inhibition (and not general toxicity), we visualize the phosphorylation status of downstream substrates.

Pathway Visualization (CDK/Rb Axis)

The compound is expected to block the phosphorylation of Retinoblastoma protein (Rb), arresting the cell cycle.

Caption: Mechanism of Action. The compound inhibits CDK, preventing Rb phosphorylation, thereby keeping E2F sequestered and blocking proliferation.

Protocol: Western Blot

-

Treatment: Treat MCF-7 cells with the compound at 3x IC₅₀ (determined in Tier 2) for 6 and 24 hours.

-

Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors (Sodium Orthovanadate, NaF).

-

Targets:

-

Primary: Phospho-Rb (Ser780/Ser807). Expected Result: Decrease.

-

Control: Total Rb and GAPDH (Loading control).

-

Apoptosis Marker: Cleaved PARP (to differentiate cytostasis from cytotoxicity).

-

Data Analysis & Reporting

Quantitative Summary Table

Generate a summary table for your lab notebook or report:

| Metric | Assay | Formula/Method | Acceptance Criteria |

| IC₅₀ | Biochemical (ADP-Glo) | 4-Parameter Logistic Fit | R² > 0.95 |

| GI₅₀ | Cellular (CTG) | Non-linear regression (GraphPad) | < 50 µM (for fragments) |

| Z' Factor | Assay Quality | $1 - \frac{3(\sigma_p + \sigma_n)}{ | \mu_p - \mu_n |

| pRb Reduction | Western Blot | Densitometry (ImageJ) | > 50% reduction vs DMSO |

Statistical Analysis

-

Perform all experiments in biological triplicate (

). -

Use One-way ANOVA followed by Dunnett’s post-hoc test to compare treatment groups against the DMSO vehicle control.

References

-

Solomon Tadesse, et al. "Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates."[1] Journal of Medicinal Chemistry, 2017.[1]

-

Bilodeau, M. T., et al. "Potent N-(1,3-thiazol-2-yl)pyridin-2-amine vascular endothelial growth factor receptor tyrosine kinase inhibitors with excellent pharmacokinetics." Journal of Medicinal Chemistry, 2004.[2]

-

Chibale, K., et al. "Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents."[3] Bioorganic & Medicinal Chemistry Letters, 2014.

-

Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.

Sources

- 1. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potent N-(1,3-thiazol-2-yl)pyridin-2-amine vascular endothelial growth factor receptor tyrosine kinase inhibitors with excellent pharmacokinetics and low affinity for the hERG ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

stability issues with 4-(pyridin-3-yl)thiazol-2-amine hydrobromide in solution

Introduction: Compound Profile

Welcome to the technical support hub for 4-(pyridin-3-yl)thiazol-2-amine hydrobromide . As a researcher working with this scaffold, you are likely utilizing it as a fragment for kinase inhibitor development (e.g., CDK, ALK inhibitors) or as a chemical probe.

This molecule combines an electron-rich 2-aminothiazole headgroup with a pyridine ring, stabilized as a hydrobromide (HBr) salt . While the salt form improves shelf-stability and initial solubility, the 2-aminothiazole moiety is chemically reactive and prone to specific degradation pathways in solution.

This guide moves beyond generic advice to address the specific physicochemical liabilities of this heterocycle.

Module 1: Chemical Stability & Degradation Mechanisms

The most frequent user complaints regarding this compound are solution discoloration (yellowing/browning) and unexpected precipitation . These are not random events but consequences of specific chemical mechanisms.

Oxidative Instability (The "Browning" Effect)

The primary amine at the C2 position of the thiazole ring is electron-rich and susceptible to oxidation.

-

Mechanism: In the presence of dissolved oxygen and light, the amino group can undergo oxidative coupling to form azo-dimers or oxidize to nitro/nitroso species. This process is accelerated in solution, particularly in protic solvents or DMSO that has absorbed water.

-

Observation: Clear/Colorless stock solutions turn yellow

orange -

Impact: Loss of effective concentration and generation of bioactive impurities (dimers often have different binding profiles).

Photolytic Degradation

Thiazole and pyridine rings absorb UV/Vis light. The 2-aminothiazole system is photosensitive.

-

Mechanism: Photo-oxidation can lead to ring-opening or rearrangement, often involving singlet oxygen (

) pathways. -

Protocol: Solutions must be protected from light (amber vials/aluminum foil).

The pH-Solubility "Cliff"

-

Salt Form: As an HBr salt, the compound is acidic.

-

The Trap: When you dilute the high-concentration stock (acidic) into a neutral buffer (e.g., PBS pH 7.4), you may inadvertently neutralize the salt.

-

Result: The compound converts to its free base form. If the concentration exceeds the thermodynamic solubility of the free base (which is significantly lower than the salt), the compound will precipitate immediately or crystallize slowly over hours.

Module 2: Visualizing Degradation & Troubleshooting

Figure 1: Degradation Pathways & Logic

Caption: Figure 1. Primary instability pathways. The oxidative pathway leads to colored impurities (azo-dimers), while the pH pathway leads to precipitation of the free base.

Module 3: Critical Handling Protocols

Protocol A: Preparation of Stable Stock Solutions

Standard Target: 10 mM or 50 mM in DMSO

-

Solvent Selection: Use Anhydrous DMSO (Grade: ≥99.9%, Water <0.005%).

-

Why? Water in DMSO accelerates hydrolysis and lowers the oxidative potential threshold.

-

-

Vessel: Use amber glass vials with PTFE-lined caps. Avoid polystyrene (DMSO incompatibility).

-

Dissolution:

-

Storage: Aliquot into single-use volumes (avoid freeze-thaw) and store at -20°C .

Protocol B: Solubility Troubleshooting in Aqueous Media

| Parameter | Recommendation | Technical Rationale |

| Max DMSO % | < 1.0% (v/v) | High DMSO concentrations can be cytotoxic; however, <0.1% might cause precipitation of hydrophobic fragments. |

| Buffer pH | pH 6.0 - 6.5 | Slightly acidic buffers maintain the protonated state (salt form), significantly enhancing solubility compared to pH 7.4. |

| Additives | Tween-80 (0.01%) | Non-ionic surfactants prevent micro-aggregation of the free base. |

| Mixing Order | Buffer into Drug | Incorrect. Always add the DMSO stock dropwise into the swirling buffer to prevent local high-concentration "hotspots" that trigger nucleation. |

Module 4: Troubleshooting FAQs

Q1: My stock solution turned from colorless to bright yellow after 2 weeks at 4°C. Is it still usable?

-

Diagnosis: This indicates early-stage oxidation (formation of azo-impurities or N-oxides).

-

Action: Run an LC-MS.

-

If the purity is >95% and the "yellow" peak is minor, it may be usable for rough screening.

-

For

determination or cell assays: Discard. Oxidized byproducts often reactive and can be pan-assay interference compounds (PAINS).

-

-

Prevention: Store at -20°C, not 4°C. Use inert gas purging.

Q2: When I dilute the drug into cell culture media (DMEM), it precipitates immediately.

-

Diagnosis: pH Shock. DMEM contains bicarbonate buffer (pH ~7.4) and salts that may drive the compound to its free base form or cause "salting out."

-

Solution:

-

Prepare an intermediate dilution in water or PBS pH 6.0 (e.g., 10x final concentration).

-

Add this intermediate to the media.

-

Alternatively, ensure the final concentration is below the thermodynamic solubility limit (likely <100 µM for the free base).

-

Q3: Can I autoclave the solution?

-

Answer: NO.

-

Reason: Aminothiazoles are thermally sensitive and can undergo Maillard-type reactions with trace impurities or hydrolysis at high temperatures/pressures.

-

Alternative: Sterile filter using a 0.22 µm PVDF or PTFE membrane (ensure chemical compatibility with DMSO if filtering the stock).

Module 5: Diagnostic Decision Tree

Figure 2: Troubleshooting Workflow

Caption: Figure 2. Diagnostic logic for identifying root causes of solution instability.

References

-

Metz, S. et al. (1997). Introduction of novel substrate oxidation into cytochrome c peroxidase by cavity complementation: oxidation of 2-aminothiazole. Biochemistry. Link

- Relevance: Establishes the mechanism of 2-aminothiazole oxid

-

Wu, L. et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. Link

- Relevance: Details the photo-oxidation pathways (singlet oxygen)

-

BenchChem Technical Support. (2025). DMSO Solubility Assessment for Fragment-Based Screening. Link

- Relevance: General guidelines for DMSO stock preparation and solubility thresholds for heterocycles.

-

Xiong, C.H. et al. (2013/2025). Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution. Industrial & Engineering Chemistry Research. Link

-

Relevance: Demonstrates the polymerization potential of the 2-aminothiazole headgroup under oxidative conditions.[4]

-

Sources

Technical Support Center: Long-Term Storage of 4-(pyridin-3-yl)thiazol-2-amine hydrobromide

Welcome to our dedicated technical support guide for the long-term storage of 4-(pyridin-3-yl)thiazol-2-amine hydrobromide. This document is designed for researchers, scientists, and professionals in drug development who handle this compound. Here, we provide in-depth, evidence-based answers to frequently asked questions and troubleshooting advice to ensure the stability and integrity of your valuable research materials.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for long-term stability of this compound?

For optimal long-term stability, this compound should be stored in a tightly sealed container in a dry environment at a temperature between 2-8°C.[1] While some suppliers may indicate room temperature storage is acceptable for short periods, for long-term preservation, the lower temperature range is recommended to minimize the risk of thermal degradation.[2] The compound should be protected from light and moisture. Storing under an inert atmosphere, such as argon or nitrogen, is also a best practice to prevent potential degradation from atmospheric components.[3]

Q2: Why is a tightly sealed container so critical for storing this compound?

A tightly sealed container is paramount for two primary reasons:

-

Hygroscopicity: Hydrobromide salts are known to be hygroscopic, meaning they can absorb moisture from the atmosphere. This can lead to the degradation of the compound and affect its physical properties.

-

Atmospheric Reactivity: The amine group in the molecule can be susceptible to oxidation or reaction with other atmospheric gases. A sealed container minimizes this exposure.

Q3: Should I be concerned about the light sensitivity of this compound?

Q4: What are the potential signs of degradation I should look for?

Visual inspection can sometimes reveal signs of degradation. These may include:

-

Change in color: A noticeable change from its initial appearance.

-

Clumping or caking: This could indicate moisture absorption.

-

Change in solubility: Difficulty in dissolving the compound in a solvent in which it was previously soluble.

If you suspect degradation, it is advisable to re-analyze the compound for purity using appropriate analytical techniques such as HPLC or NMR before use in an experiment.

Troubleshooting Guide

Problem: The compound has become clumpy and difficult to handle.

-

Probable Cause: This is a strong indication of moisture absorption due to the hygroscopic nature of the hydrobromide salt. The container may not have been sealed properly, or it was opened frequently in a humid environment.

-

Solution:

-

If the compound is still needed for non-critical applications, you can try drying it under a high vacuum in a desiccator containing a strong desiccant (e.g., phosphorus pentoxide). However, be aware that some degradation may have already occurred.

-

For future prevention, always ensure the container is tightly sealed immediately after use. It is also good practice to aliquot the compound into smaller, single-use vials to minimize the exposure of the bulk material to the atmosphere.

-

Problem: I have observed a change in the color of the compound over time.

-

Probable Cause: Color change often suggests chemical degradation, which could be caused by exposure to light, air (oxidation), or elevated temperatures.

-

Solution:

-

The material should be considered suspect and should be re-analyzed for purity before use.

-

Review your storage protocol. Ensure the compound is stored in a dark, cold, and dry environment, preferably under an inert atmosphere.

-

Recommended Storage Protocol Workflow

Below is a step-by-step protocol for the optimal long-term storage of this compound.

-

Receiving the Compound:

-

Upon receipt, visually inspect the container for any damage to the seal.

-

Log the date of receipt and the manufacturer's batch number.

-

-

Aliquoting (Recommended):

-

To prevent repeated exposure of the bulk material, it is highly recommended to aliquot the compound into smaller, single-use vials.

-

Perform this process in a controlled environment with low humidity, such as a glove box or a dry room.

-

If a controlled environment is not available, work quickly in a well-ventilated fume hood.

-

-

Container Selection:

-

Use amber glass vials with PTFE-lined screw caps to protect from light and ensure a tight seal.

-

-

Inert Atmosphere:

-

Before sealing, flush the vial with an inert gas like argon or nitrogen to displace any air.

-

-

Labeling:

-

Clearly label each vial with the compound name, CAS number (147311-08-8), batch number, concentration (if in solution), and date of aliquoting.

-

-

Storage Location:

-

Store the vials in a refrigerator at 2-8°C.

-

The storage location should be dark and have minimal temperature fluctuations.

-

-

Usage:

-

When a sample is needed, remove one of the smaller vials from the refrigerator.

-

Allow the vial to warm to room temperature before opening to prevent condensation of moisture onto the compound.

-

Visualization of Key Concepts

Caption: Chemical structure of this compound.

Caption: Factors contributing to the degradation of the compound.

Summary of Storage Recommendations

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Minimizes thermal degradation for long-term stability.[1] |

| Atmosphere | Inert gas (Argon/Nitrogen) | Prevents oxidation and reaction with atmospheric components.[3] |

| Light | Protect from light (Amber vial) | Prevents photochemical degradation. |

| Container | Tightly sealed, opaque vial | Prevents moisture ingress and light exposure.[4][5] |

| Handling | Aliquot into single-use vials | Minimizes exposure of bulk material to atmospheric conditions. |

References

-

Thor Specialities (UK) LTD. (2019, November 6). Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Pyridin-2-yl)-1,3-thiazol-2-amine. Retrieved from [Link]

-

Al-Ostath, A., et al. (2020). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. Scientific Reports, 10(1), 1-15. Retrieved from [Link]

-

Chemsrc. (2025, August 25). Isothiazolo[5,4-b]pyridin-3-amine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Pyridin-4-YL-2,4-dihydro-indeno(1,2-.C.) pyrazole. Retrieved from [Link]

-

PubChem. (n.d.). 3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Thiamine - Impurity B (Hydrobromide Salt). Retrieved from [Link]

-

ROMIL Ltd. (2016, September 29). Recommended Shelf Life. Retrieved from [Link]

-

ResearchGate. (2020, September 29). Pyridine-and Thiazole-Based Hydrazides with Promising Anti- inflammatory and Antimicrobial Activities along with Their In Silico Studies. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Target Validation Studies of 4-(pyridin-3-yl)thiazol-2-amine hydrobromide

For researchers and drug development professionals, the journey from a promising bioactive small molecule to a validated therapeutic candidate is both exciting and fraught with challenges. A critical milestone in this journey is the identification and validation of the molecule's biological target. This guide provides a comprehensive framework for conducting target validation studies for the novel compound, 4-(pyridin-3-yl)thiazol-2-amine hydrobromide. Given the limited publicly available information on the specific molecular target of this compound, this guide will focus on a multi-pronged, unbiased approach to target deconvolution and validation, comparing various experimental strategies and providing the technical details necessary for their successful implementation.

The core of our approach is built on the principle of methodological triangulation, where we employ orthogonal techniques to build a robust case for target engagement and its downstream functional consequences. We will explore a strategic workflow that begins with broad, unbiased screening methods to generate initial hypotheses, followed by more focused techniques to confirm and characterize the specific molecular interactions.

Part 1: Unbiased Target Identification Strategies

When the target of a novel compound is unknown, it is crucial to cast a wide net. Phenotypic screening provides a powerful starting point by identifying the functional effects of the compound in a cellular or organismal context. This is often followed by chemoproteomic approaches to directly identify the protein(s) that physically interact with the compound.

Phenotypic Screening: From Cellular Effects to Mechanistic Clues

Phenotypic screening is a target-agnostic approach that prioritizes the desired biological outcome.[1][2][3][4] Instead of starting with a known target, we begin by observing the effect of this compound on cellular phenotypes.

Experimental Rationale: By screening the compound against a panel of diverse cell lines and observing its effects on parameters like cell viability, morphology, proliferation, or specific signaling pathways, we can generate initial hypotheses about its mechanism of action. For instance, if the compound selectively inhibits the growth of cancer cell lines, it might be targeting a protein involved in cell cycle regulation or a specific oncogenic signaling pathway.

Comparative Analysis of Phenotypic Screening Platforms

| Platform | Principle | Advantages | Disadvantages | Best Suited For |

| High-Content Imaging | Automated microscopy and image analysis to quantify changes in cellular morphology, protein localization, and other visual parameters. | Provides rich, multi-parametric data; can reveal unexpected phenotypes. | Lower throughput than plate reader-based assays; complex data analysis. | Identifying effects on cell structure, organelle function, and protein trafficking. |

| Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo) | Spectrophotometric or luminescent readouts to measure metabolic activity or ATP levels as a proxy for cell number. | High-throughput; simple and cost-effective. | Provides a single, indirect measure of cell health; can be confounded by metabolic effects. | Initial screens to identify cytotoxic or cytostatic compounds. |

| Reporter Gene Assays | Genetically engineered cell lines that express a reporter gene (e.g., luciferase, GFP) under the control of a specific promoter. | Allows for the monitoring of specific signaling pathway activity. | Requires the generation of specific reporter cell lines; may not capture all relevant pathways. | Investigating effects on known signaling pathways (e.g., NF-κB, Wnt, MAPK). |

Step-by-Step Protocol: High-Content Screening for Phenotypic Profiling

-

Cell Plating: Seed a panel of 5-10 cancer cell lines (e.g., A549, HeLa, MCF7) in 96- or 384-well imaging plates at a density that allows for logarithmic growth over the assay period.

-